(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Overview
Description
®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes an amino group and a bromophenyl group, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is then esterified with methyl chloroformate to form the final product, ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride: Similar structure but with the bromine atom at the para position.
®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
®-Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and binding properties compared to its analogs .
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCPLSGPTCTEMS-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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